Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride
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Overview
Description
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyano-3-(1-aminocyclobutyl)acrylate with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is used in research to understand its effects on cellular pathways and gene expression.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase (COX) and certain kinases, which play a role in inflammation and cell signaling pathways. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate;hydrochloride
- Ethyl 2-(1-aminocyclopentyl)pyrimidine-5-carboxylate;hydrochloride
- Ethyl 2-(1-aminocyclohexyl)pyrimidine-5-carboxylate;hydrochloride
Uniqueness
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is unique due to its specific cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
This compound is synthesized through various methods, typically involving the cyclization of precursors like ethyl 2-cyano-3-(1-aminocyclobutyl)acrylate with guanidine hydrochloride under basic conditions. The reaction is commonly performed in ethanol, leading to the formation of the desired compound, which can be purified through crystallization.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and inflammation. Notably, it has been shown to interact with cyclooxygenase (COX) and various kinases, which are crucial in signaling pathways that regulate cell growth and survival .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results against human leukemia cells (K562 and CEM), with IC50 values indicating effective antiproliferative activity .
Table 1: Cytotoxicity of Ethyl 2-(1-aminocyclobutyl)pyrimidine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
2e | K562 | 14.0 |
3f | CEM | 15.0 |
These results suggest that structural modifications can enhance the anticancer efficacy of these compounds, with particular attention given to the substitution patterns on the phenyl ring affecting their activity .
Case Studies
A notable study involved the synthesis and evaluation of several derivatives of ethyl 2-(1-aminocyclobutyl)-5-benzoyloxy-6-hydroxy-pyrimidine-4-carboxylate. The findings indicated that compounds with electron-donating groups exhibited increased cytotoxicity, while those with halogen substitutions showed enhanced activity against cancer cells .
4. Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that both electron-donating and electron-withdrawing groups significantly influence the biological activity of these compounds. For example, the presence of halogens at specific positions on the phenyl ring has been associated with improved cytotoxic effects .
Table 2: Structure-Activity Relationships
Substituent Type | Position | Effect on Activity |
---|---|---|
Electron-donating | Para | Increased potency |
Electron-withdrawing | Meta | Moderate potency |
Halogen substitution | Various | Enhanced cytotoxicity |
5. Pharmacological Applications
Beyond its anticancer potential, this compound is being explored for various pharmacological applications due to its ability to modulate cellular pathways. It has been investigated as a potential drug candidate for inflammatory diseases due to its enzyme inhibition properties .
Properties
IUPAC Name |
ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-2-16-9(15)8-6-13-10(14-7-8)11(12)4-3-5-11;/h6-7H,2-5,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHHCYDUBRQNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2(CCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.